Pyridostigmine D6 Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridostigmine (D6 bromide) is a quaternary ammonium compound and a reversible cholinesterase inhibitor. It is primarily used in the treatment of myasthenia gravis, a chronic autoimmune neuromuscular disease that causes weakness in the skeletal muscles. Pyridostigmine (D6 bromide) is also used to reverse the effects of nondepolarizing muscle relaxants and as a prophylactic agent against nerve gas poisoning .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridostigmine (D6 bromide) can be synthesized through a series of chemical reactions involving the methylation of 3-hydroxy-1-methylpyridinium bromide with dimethylcarbamate. The reaction typically involves the use of a base such as sodium hydroxide and a solvent like methanol. The reaction conditions include maintaining a temperature range of 20-30°C and a reaction time of several hours to ensure complete methylation .
Industrial Production Methods: In industrial settings, pyridostigmine (D6 bromide) is produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Pyridostigmine (D6 bromide) undergoes several types of chemical reactions, including:
Oxidation: Pyridostigmine (D6 bromide) can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of pyridostigmine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of pyridostigmine, as well as substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Pyridostigmine (D6 bromide) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving cholinesterase inhibitors and their interactions with enzymes.
Biology: Pyridostigmine (D6 bromide) is used in research on neuromuscular junctions and the effects of cholinesterase inhibition on muscle function.
Medicine: The compound is extensively studied for its therapeutic effects in treating myasthenia gravis and its potential use in protecting against nerve agents.
Industry: Pyridostigmine (D6 bromide) is used in the development of sustained-release formulations and other pharmaceutical preparations
Mechanism of Action
Pyridostigmine (D6 bromide) exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the neuromuscular junction. By preventing the breakdown of acetylcholine, pyridostigmine (D6 bromide) increases the concentration of acetylcholine, thereby enhancing cholinergic transmission and improving muscle contraction. The molecular targets include acetylcholinesterase and the acetylcholine receptors at the neuromuscular junction .
Comparison with Similar Compounds
- Neostigmine
- Physostigmine
- Edrophonium
- Donepezil
- Rivastigmine
Pyridostigmine (D6 bromide) stands out due to its favorable pharmacokinetics and reduced side effects, making it the preferred choice for long-term management of myasthenia gravis .
Properties
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N,N-bis(trideuteriomethyl)carbamate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1/i1D3,2D3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYBTNPBYXSMOO-TXHXQZCNSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)OC1=C[N+](=CC=C1)C)C([2H])([2H])[2H].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.